
Ethyl(10-(3-dimethylaminopropyl)-2-phenothiazinyl) ketone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine typically involves multiple steps. One common method starts with the preparation of 10-[3-(dimethylamino)propyl]phenothiazine, which is then reacted with propionaldehyde to form the intermediate compound. This intermediate is subsequently treated with hydroxylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
化学反应分析
Types of Reactions
(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazine derivatives.
科学研究应用
Chemistry
In chemistry, (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
Medically, derivatives of phenothiazine, including this compound, are investigated for their potential therapeutic effects. They are explored for their antipsychotic, anti-inflammatory, and anti-cancer properties .
Industry
In the industrial sector, this compound finds applications in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial processes .
作用机制
The mechanism of action of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine involves its interaction with specific molecular targets. It is known to interact with dopamine receptors, which is a common target for phenothiazine derivatives. This interaction can modulate neurotransmitter activity, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 10-[3-(Dimethylamino)propyl]-2-methoxy-10H-dibenzo[b,e]thiopyran-10-ol
- 3-(Dimethylamino)propyl methacrylate
- 3-(Dimethylamino)propylamine
Uniqueness
What sets (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
属性
CAS 编号 |
25332-16-5 |
|---|---|
分子式 |
C20H25N3OS |
分子量 |
355.5 g/mol |
IUPAC 名称 |
(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine |
InChI |
InChI=1S/C20H25N3OS/c1-4-16(21-24)15-10-11-20-18(14-15)23(13-7-12-22(2)3)17-8-5-6-9-19(17)25-20/h5-6,8-11,14,24H,4,7,12-13H2,1-3H3/b21-16+ |
InChI 键 |
HHWKJUYYGNRFJA-LTGZKZEYSA-N |
手性 SMILES |
CC/C(=N\O)/C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
规范 SMILES |
CCC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


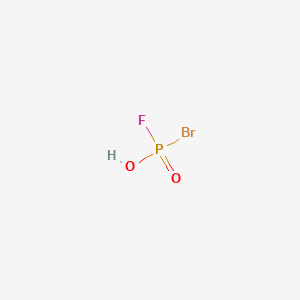
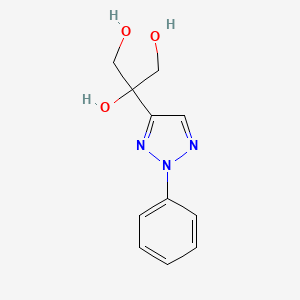
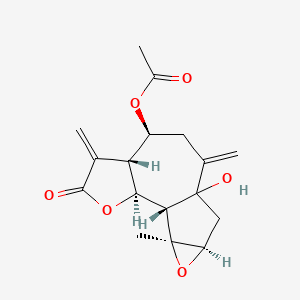
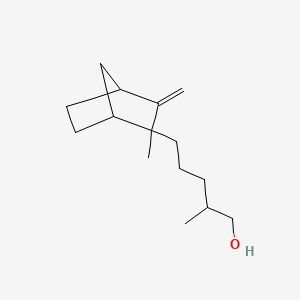
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)

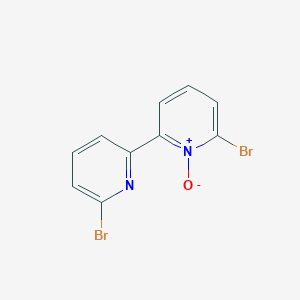
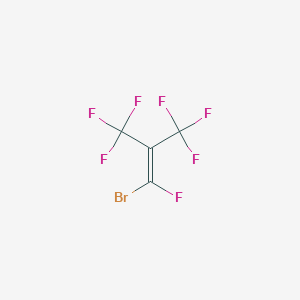

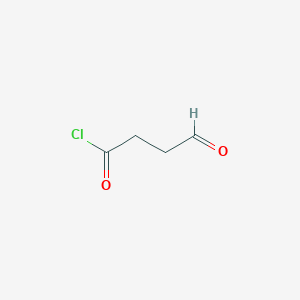
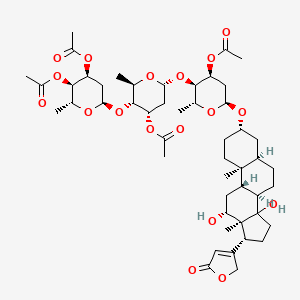

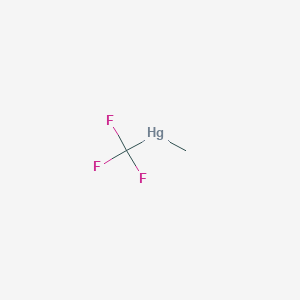
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
